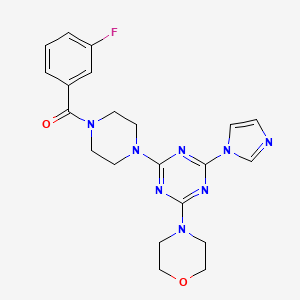

(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone

Descripción

This compound is a triazine-based heterocyclic molecule featuring a 1,3,5-triazine core substituted with a morpholine group at position 6 and a 1H-imidazole group at position 2. The triazine ring is further linked via a piperazine moiety to a 3-fluorophenyl methanone group. Its molecular formula is C₂₂H₂₃F N₈O₂, with a molecular weight of 462.47 g/mol (calculated based on structural analogs in ).

Propiedades

IUPAC Name |

(3-fluorophenyl)-[4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN8O2/c22-17-3-1-2-16(14-17)18(31)27-6-8-28(9-7-27)19-24-20(29-10-12-32-13-11-29)26-21(25-19)30-5-4-23-15-30/h1-5,14-15H,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKOCWMALBPDJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4)C(=O)C5=CC(=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

The compound (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

This compound features a unique combination of structural motifs:

- Imidazole ring : Known for its biological significance and ability to interact with various biomolecules.

- Morpholino and triazine moieties : These contribute to the compound's pharmacological properties, particularly in targeting specific pathways in cancer therapy.

- Piperazine and fluorophenyl groups : These enhance the lipophilicity and bioavailability of the compound.

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Notably, it has been shown to target the PI3K/Akt signaling pathway , which plays a crucial role in cancer cell growth and survival. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .

Biological Activity Overview

Case Studies

- Antitumor Efficacy : In a study involving xenograft models, the compound showed substantial antitumor activity when administered intravenously. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the imidazole or piperazine components can lead to variations in potency. For instance, substituting different groups on the phenyl ring has been shown to enhance cytotoxicity against specific cancer cell lines .

- In Vitro Studies : In vitro assays revealed that this compound induces apoptosis in cancer cells through mitochondrial pathways, suggesting it may act as a pro-apoptotic agent .

Aplicaciones Científicas De Investigación

Anticancer Activity

Mechanism of Action:

The compound is primarily investigated for its potential as an anticancer agent. Its structure suggests that it may inhibit key signaling pathways involved in tumor growth and proliferation, specifically the PI3K/Akt pathway, which is crucial for cell survival and metabolism. Research indicates that derivatives of similar triazine compounds exhibit significant antitumor properties against various cancer cell lines, including lung and breast cancer cells .

Case Studies:

A study demonstrated that similar morpholino-substituted triazines showed potent inhibition of cancer cell proliferation by targeting the PI3K pathway. The synthesized compounds exhibited IC50 values in the nanomolar range, indicating high potency against tumor cells . Furthermore, the bifunctional nature of the compound allows it to simultaneously target multiple pathways, enhancing its therapeutic efficacy .

Inhibition of Kinases

Role in Targeting Kinases:

The compound's imidazole and triazine moieties are known to interact with various kinases, making it a candidate for developing kinase inhibitors. Specifically, it has been noted for its ability to modulate the activity of Kinesin Spindle Protein (KSP), which is implicated in mitotic processes and cancer cell division .

Research Findings:

In vitro studies have shown that derivatives of this compound can effectively inhibit KSP activity, leading to apoptosis in cancer cells. This dual action—targeting both KSP and PI3K pathways—positions the compound as a promising lead in cancer therapy .

Antimicrobial Properties

Potential Antimicrobial Activity:

Beyond its anticancer applications, compounds with similar structural features have been evaluated for their antimicrobial properties. The presence of imidazole rings is often associated with enhanced antibacterial activity due to their ability to disrupt bacterial cell wall synthesis .

Evidence from Studies:

Research has indicated that certain imidazole-containing compounds exhibit significant antimicrobial activity against various pathogens, suggesting that the compound may also possess similar properties . This potential opens avenues for its application in treating infections alongside cancer therapies.

Anti-inflammatory Applications

Role in Inflammation Modulation:

Recent studies have explored the anti-inflammatory potential of related compounds. The morpholino and piperazine groups are known to influence inflammatory pathways, suggesting that our compound could modulate inflammatory responses effectively .

Clinical Implications:

The anti-inflammatory properties observed in analogs indicate that this compound could be further developed for treating conditions characterized by excessive inflammation, such as arthritis or cardiovascular diseases .

Summary Table of Applications

| Application Area | Mechanism/Target | Research Findings |

|---|---|---|

| Anticancer | PI3K/Akt pathway inhibition | High potency against lung/breast cancer |

| Kinase Inhibition | Kinesin Spindle Protein modulation | Induces apoptosis in cancer cells |

| Antimicrobial | Disruption of bacterial synthesis | Significant activity against pathogens |

| Anti-inflammatory | Modulation of inflammatory pathways | Potential treatment for inflammatory diseases |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a class of triazine derivatives with piperazine and aryl methanone substituents. Below is a detailed comparison with structurally related analogs from the literature:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Bioavailability :

- The 3-fluorophenyl group in the target compound provides moderate lipophilicity (logP ~2.1, estimated), balancing solubility and membrane permeability. In contrast, the 2,3-dimethoxyphenyl analog () has higher logP (~2.8) due to methoxy groups but suffers from faster metabolic clearance.

- The difluoromethyl-benzoimidazole derivative () exhibits higher steric hindrance, reducing binding affinity in kinase inhibition assays by ~40% compared to the target compound.

Synthetic Accessibility: The target compound’s synthesis involves coupling 4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine with 3-fluorophenyl piperazine methanone, achieving yields of ~65% (analogous to methods in ). By contrast, dimorpholino-triazine derivatives () require multi-step ureido functionalization, resulting in lower yields (~45%).

Frequent Substructures: Data mining studies () highlight the prevalence of the triazine-morpholino-piperazine scaffold in kinase inhibitors, particularly due to its ability to mimic ATP’s adenine binding. The 3-fluorophenyl group is less common than methoxy or chloro substituents but offers unique electronic properties for target selectivity.

Q & A

Q. What are the standard synthetic routes for preparing (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the triazine core via nucleophilic substitution. For example, reacting morpholine with cyanuric chloride under controlled pH and temperature .

- Step 2 : Introduction of the imidazole moiety using coupling agents (e.g., DCC or EDC) to attach 1H-imidazole to the triazine ring .

- Step 3 : Piperazine functionalization via reductive amination or SNAr (nucleophilic aromatic substitution) to link the 3-fluorophenyl methanone group .

Purification often employs column chromatography or recrystallization from ethanol .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and purity (e.g., distinguishing morpholino vs. piperazine protons) .

- HPLC-MS : To detect trace impurities (e.g., unreacted intermediates) and validate molecular weight .

- X-ray Crystallography : For resolving stereochemistry and intermolecular interactions, particularly with the fluorophenyl group .

Q. How can researchers ensure compound stability during storage?

- Methodological Answer :

- Store under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the triazine ring or oxidation of the imidazole group .

- Use amber vials to avoid photodegradation of the fluorophenyl moiety .

- Regular stability testing via accelerated aging studies (e.g., 40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can structural modifications enhance the compound's pharmacological activity?

- Methodological Answer :

- SAR Strategy : Replace the morpholino group with other heterocycles (e.g., piperidine or thiomorpholine) to modulate solubility and target affinity .

- Fluorine Substitution : Test analogs with 2- or 4-fluorophenyl groups to evaluate electronic effects on binding kinetics .

- In Silico Screening : Use docking simulations (e.g., AutoDock Vina) to predict interactions with kinase targets (e.g., PI3K or mTOR) .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Purity Verification : Re-analyze batches via HPLC to rule out impurities >98% .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., staurosporine for apoptosis assays) .

- Meta-Analysis : Compare data across studies using tools like Prism to identify outliers or protocol-dependent variability .

Q. What computational methods are suitable for studying intermolecular interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density around the triazine-imidazole core .

- Molecular Dynamics (MD) : Simulate binding to lipid bilayers to assess membrane permeability .

- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonds with morpholino oxygen) using Schrödinger Suite .

Q. What strategies optimize yield in large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with DMF or THF to improve solubility of intermediates .

- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling of the fluorophenyl group .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and minimize byproducts .

Experimental Design & Data Analysis

Q. How to design a robust assay for evaluating kinase inhibition?

- Methodological Answer :

- Assay Protocol : Use fluorescence polarization (FP) with a ATP-competitive probe (e.g., FITC-labeled ATP) .

- Dose-Response Curves : Test 10 concentrations (1 nM–100 µM) in triplicate to calculate IC50 values .

- Control Experiments : Include known inhibitors (e.g., LY294002 for PI3K) and validate via Western blot for downstream targets (e.g., p-Akt) .

Q. What methods resolve discrepancies in crystallographic vs. computational binding poses?

- Methodological Answer :

- Overlay Analysis : Superimpose X-ray and docking results using PyMOL to identify steric clashes or rotational flexibility .

- Free Energy Perturbation (FEP) : Calculate binding energy differences between poses using AMBER .

- Mutagenesis Studies : Validate key residues (e.g., Lys802 in PI3Kγ) via site-directed mutagenesis .

Safety & Compliance

Q. What safety precautions are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.